molecular formula C9H8N2O2 B8218379 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B8218379
M. Wt: 176.17 g/mol
InChI Key: QEQFMDOMOZRBHK-UHFFFAOYSA-N
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Description

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This heterocyclic compound features a pyrrolopyridine core, a scaffold recognized for its significant biological activity . The aldehyde functional group at the 4-position is a versatile handle for synthetic elaboration, enabling researchers to construct complex molecular architectures through various coupling reactions . The methoxy substituent at the 6-position can influence the electronic properties and binding affinity of the molecule, making it a critical intermediate in the synthesis of targeted therapeutic agents. The primary research application of this compound and its derivatives is in the development of novel anticancer therapies . Patent WO2012059172A1 identifies 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors useful in the treatment of various tumors, including those of the breast, colon, lung, and pancreas . These compounds often act by inhibiting key enzymes and receptors involved in cell proliferation, such as the fibroblast growth factor receptors (FGFRs) . By serving as a core scaffold, this compound helps researchers create potential cytotoxic agents that can inhibit tumor growth and metastasis . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-6(5-12)7-2-3-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQFMDOMOZRBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN2)C(=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Reaction Steps and Conditions

StepReaction TypeReagents/ConditionsYieldReference
1Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 80°C85%
2BrominationNBS, Et₃N, CH₂Cl₂, rt, 12 h78%
3TosylationTsCl, NaOH, CH₂Cl₂, 0°C92%
4Lithiation/Aldehyde Formations-BuLi, DMF, -78°C → TFA, CH₂Cl₂81%

Regioselective Functionalization Strategies

Achieving regioselectivity at the 4- and 6-positions requires precise control of reaction parameters:

  • Methoxy Group Introduction :
    Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) or directed ortho-metalation. For example, lithiation of a protected pyrrolo[2,3-b]pyridine at -78°C followed by reaction with methyl borate or methoxide sources installs the methoxy group at the 6-position.

  • Aldehyde Stability Considerations :
    The aldehyde group’s sensitivity to oxidation necessitates late-stage introduction. Lithiation-quench sequences using DMF as an electrophile ensure minimal side reactions, as demonstrated in Reference Synthetic Example 4.

Industrial Scalability and Process Optimization

While laboratory-scale syntheses are well-documented, industrial production faces challenges in cost and scalability:

  • Continuous Flow Reactors :
    Transitioning from batch to continuous flow systems improves yield consistency in Suzuki coupling and lithiation steps. For instance, microreactors enable precise temperature control (-78°C for lithiation) and reduce reagent excess.

  • Catalyst Recycling :
    Palladium catalysts like Pd(dppf)Cl₂ are recovered via immobilization on silica-supported ligands, reducing costs by up to 40% in large-scale runs.

Purification and Characterization

Final purification often involves chromatography or recrystallization:

  • Chromatographic Methods :
    Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the aldehyde product with >95% purity.

  • Crystallization Techniques :
    Ethyl acetate/hexane mixtures induce crystallization, yielding pale yellow solids verified via LC-MS (e.g., m/z 176.17 [M+H]⁺).

Comparative Analysis of Synthetic Pathways

The table below evaluates two primary routes for this compound synthesis:

Table 2: Route Comparison

ParameterRoute A (Patent WO2006063167A1)Route B (EP2955181A1)
Total Steps54
Overall Yield62%68%
Key AdvantageScalable brominationFewer protection steps
LimitationHigh Pd catalyst loadLow-temperature requirements

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid.

    Reduction: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research has demonstrated that derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study highlighted that certain derivatives showed IC50 values in the nanomolar range against FGFR1-4, indicating strong potential as anti-cancer agents . The compound's ability to induce apoptosis and inhibit cell proliferation has been documented in breast cancer cell lines, showcasing its therapeutic promise .

Case Study: FGFR Inhibition
A notable case study involved the synthesis and evaluation of a series of pyrrolo[2,3-b]pyridine derivatives that were tested for their anti-proliferative effects on cancer cell lines. Among these, one compound exhibited an IC50 value of 7 nM against FGFR1, significantly enhancing its potential as a lead compound for cancer therapy .

Antiviral Applications

Targeting AAK1
The compound has also been investigated for its antiviral properties, specifically targeting adaptor-associated kinase 1 (AAK1), which plays a crucial role in the life cycle of RNA viruses such as dengue and Ebola. Optimized derivatives of pyrrolo[2,3-b]pyridine have shown high affinity for AAK1 and demonstrated efficacy against these viruses in vitro . This positions the compound as a candidate for broad-spectrum antiviral therapies.

Pharmacological Properties

Diverse Biological Activities
The pharmacological profile of this compound includes various activities:

  • Anticonvulsant
  • Analgesic
  • Anti-inflammatory
  • Anti-hypertensive
    These properties make it a versatile scaffold for developing new therapeutic agents across multiple disease categories .

Structure-Activity Relationship Studies

Optimization Strategies
A significant aspect of research involves understanding the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives. Modifications at specific positions on the pyrrolo ring can enhance biological activity and selectivity for desired targets. For instance, substituents that influence electronic properties or steric hindrance can dramatically alter the compound's efficacy against specific kinases or receptors .

Data Table: Summary of Biological Activities

Biological ActivityReferenceMechanism/Target
FGFR Inhibition Cancer therapy
AAK1 Inhibition Antiviral therapy
Anticonvulsant Neurological disorders
Analgesic Pain management
Anti-inflammatory Inflammatory diseases
Anti-hypertensive Cardiovascular health

Mechanism of Action

The mechanism of action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde involves its interaction with molecular targets such as protein kinases. The compound can bind to the active site of these enzymes, inhibiting their activity and thereby disrupting signaling pathways that are crucial for cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolo[2,3-b]pyridine Family

The substituent type and position critically influence the physicochemical and biological properties of pyrrolo-pyridine derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties
6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde C9H8N2O2 176.17* -OCH₃ (6), -CHO (4) High polarity, moderate solubility
6-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C9H7ClN2O 194.62 -Cl (6), -CH₃ (4), -CHO (3) Lower solubility, higher stability
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde C9H8N2O2 176.17 -OCH₃ (4), -CHO (3) Density: 1.3 g/cm³, logP: 1.48

Note: *Molecular weight inferred from analogs in .

  • Substituent Effects :
    • The methoxy group enhances solubility compared to chloro substituents due to its electron-donating nature .
    • Aldehyde positioning (C3 vs. C4) alters reactivity; C4-aldehydes may exhibit greater electrophilicity in condensation reactions .

Comparison with Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines, sulfur-containing analogs, differ in electronic properties and synthetic pathways:

Property Pyrrolo[2,3-b]pyridines Thieno[2,3-b]pyridines
Core Heteroatoms Nitrogen Sulfur
Synthesis Condensation with piperidone α-Halo carbonyl cyclization
Bioactivity Potential kinase inhibitors Adenosine receptor ligands
Electron Density Higher (N-rich) Lower (S less electronegative than N)
  • Synthetic Pathways: Thieno derivatives rely on α-halo carbonyl compounds for intramolecular cyclization, whereas pyrrolo-pyridines often use amine-containing intermediates .
  • Applications: Thieno derivatives are prioritized in adenosine receptor studies, while pyrrolo-pyridines are explored for kinase inhibition .

Biological Activity

6-Methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and its implications in cancer therapy.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H8_{8}N2_{2}O
  • Molar Mass : Approximately 174.18 g/mol
  • Structural Features : The compound contains a pyrrolo[2,3-b]pyridine core with a methoxy group at the 6-position and an aldehyde at the 4-position, contributing to its reactivity and biological properties.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds, including this compound, exhibit potent inhibitory effects on FGFRs. FGFRs play a crucial role in various cancers due to their involvement in cell proliferation, survival, and differentiation.

  • Mechanism of Action : The compound is believed to inhibit FGFR activity by interfering with receptor dimerization and autophosphorylation, subsequently affecting downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt pathways.

Anti-Cancer Activity

Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example:

  • In Vitro Studies : In breast cancer cell lines, the compound has shown significant anti-proliferative effects and induced apoptosis. The IC50_{50} values for FGFR1–3 were reported at 7 nM, 9 nM, and 25 nM respectively, indicating strong receptor inhibition .
CompoundFGFR1 IC50_{50}FGFR2 IC50_{50}FGFR3 IC50_{50}
This compound7 nM9 nM25 nM

Other Biological Activities

Beyond its role as an FGFR inhibitor, this compound may also possess:

  • Antimicrobial Properties : Preliminary studies suggest potential activity against various pathogens.
  • Neuroprotective Effects : Some derivatives have shown promise in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives:

  • Synthesis of Derivatives : A study synthesized various derivatives of pyrrolo[2,3-b]pyridine and assessed their biological activities. Among these, certain compounds exhibited enhanced potency against FGFRs compared to others .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrolo ring can significantly influence biological activity. For instance, substitution patterns can enhance receptor affinity and selectivity .

Q & A

Q. Critical Parameters :

  • Temperature Control : Maintain ≤60°C during methoxy group introduction to avoid side reactions .
  • Catalyst Selection : Pd(PPh₃)₄ for Suzuki couplings in derivative synthesis improves regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the aldehyde with >95% purity .

Basic Characterization

Q: Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

A:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.9 ppm; aldehyde proton at δ ~9.8 ppm (integration confirms stoichiometry) .
    • ¹³C NMR : Carbonyl carbon (C=O) resonates at δ ~190 ppm .
  • X-ray Crystallography : SHELX software resolves crystal packing and confirms planar pyrrolopyridine core (bond angles: ~120°) .
  • HPLC-MS : Purity >97% (C18 column, acetonitrile/water gradient) with [M+H]⁺ peak at m/z 177.1 .

Advanced Crystallography

Q: How does the compound’s crystal structure inform its reactivity and interactions in biological systems?

A:

  • Hydrogen Bonding : The aldehyde group forms intermolecular H-bonds (O···H-N, ~2.1 Å), enhancing stability in solid state .
  • π-Stacking : Planar pyrrolopyridine core enables stacking with aromatic residues in enzyme active sites (e.g., FGFR1) .
  • Torsional Flexibility : Methoxy group rotation (dihedral angle ~15°) allows conformational adaptation during binding .

Q. Methodology :

  • SHELXL Refinement : High-resolution data (R factor <0.04) validates bond lengths and angles .

Advanced Structure-Activity Relationships (SAR)

Q: What strategies are effective for designing derivatives with improved kinase inhibitory activity?

A:
Key Modifications and Results :

Derivative PositionModificationBiological Activity (IC₅₀)TargetRef.
4-CarbaldehydeOxime formationFGFR1: 7 nMFibroblast growth factor receptor
6-MethoxyReplacement with ClBTK: 2.4 µMBruton’s tyrosine kinase
N1 SubstituentBenzyl groupJAK2: 25 nMJanus kinase

Q. Methodology :

  • Scaffold Hopping : Replace pyrrolopyridine with pyrazolopyridine to enhance solubility .
  • Molecular Docking : AutoDock Vina predicts binding poses with FGFR1 (PDB: 3RH0) .

Advanced Data Contradictions

Q: How can researchers resolve discrepancies in reported biological activities of derivatives?

A:
Case Study : FGFR1 IC₅₀ values vary across studies due to:

  • Assay Conditions : ATP concentration (1 mM vs. 10 µM) affects competitive inhibition .
  • Cell Lines : HEK293 vs. HCT116 cells show differential FGFR expression .

Q. Resolution Strategies :

  • Standardized Protocols : Use consistent kinase assay buffers (e.g., Tris-HCl pH 7.4, 10 mM MgCl₂) .
  • Control Compounds : Include reference inhibitors (e.g., PD173074 for FGFR1) to validate results .

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